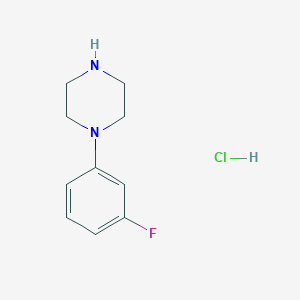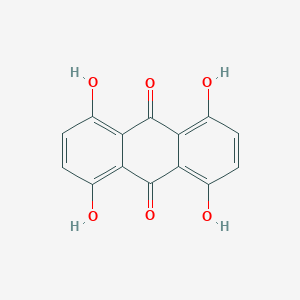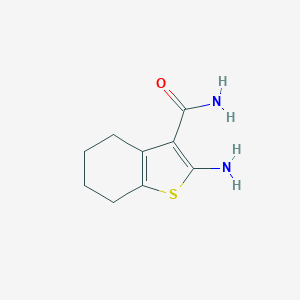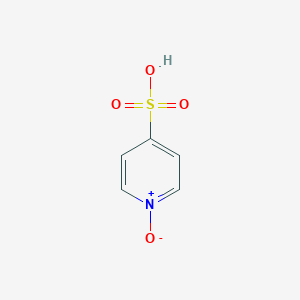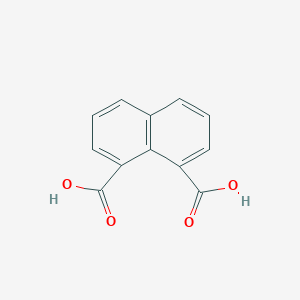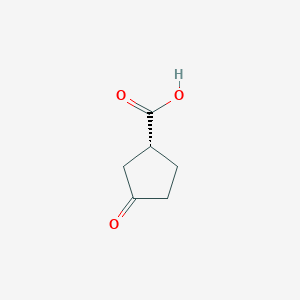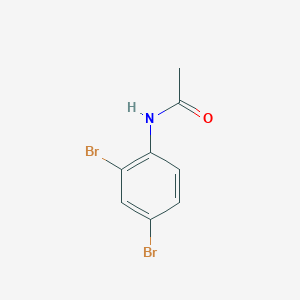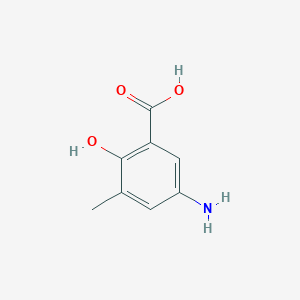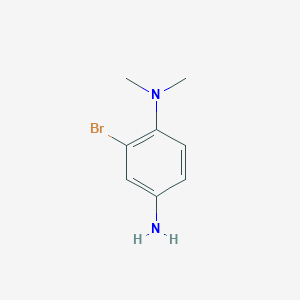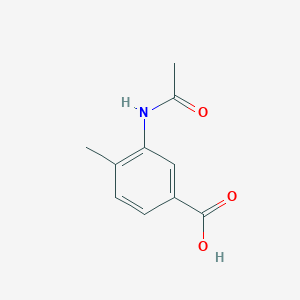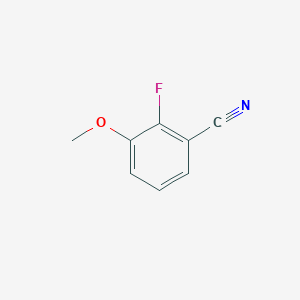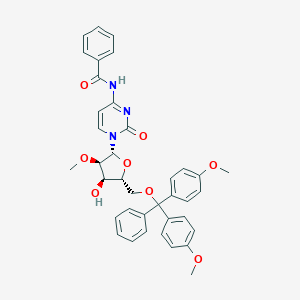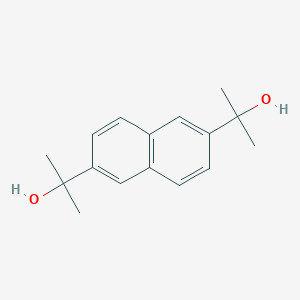![molecular formula C23H22N2O3S3 B184083 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide CAS No. 6119-93-3](/img/structure/B184083.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research to investigate various biological processes. It was first synthesized in 2001 by researchers at Bayer AG, and since then, it has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
BAY 11-7082 exerts its effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating and degrading the inhibitor of κB (IκB) proteins. This leads to the activation of NF-κB and subsequent transcription of genes involved in inflammation and immune response. By inhibiting IKK, BAY 11-7082 prevents the activation of NF-κB and reduces the expression of pro-inflammatory cytokines and chemokines.
Effets Biochimiques Et Physiologiques
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and inhibiting angiogenesis. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BAY 11-7082 in lab experiments is its specificity for IKK, which allows for the selective inhibition of NF-κB signaling. Additionally, BAY 11-7082 has been extensively characterized, and its effects have been well-documented in the scientific literature. However, one limitation of using BAY 11-7082 is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are several future directions for research involving BAY 11-7082. One area of interest is its potential therapeutic applications in cancer treatment, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential use in the treatment of neurodegenerative diseases, where it may have neuroprotective effects. Additionally, further research is needed to fully understand the mechanisms underlying the effects of BAY 11-7082 and its potential side effects in different cell types and animal models.
Méthodes De Synthèse
BAY 11-7082 can be synthesized using a multistep process that involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenol in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
BAY 11-7082 has been used in a wide range of scientific research applications, including cancer research, inflammation, and neurodegenerative diseases. It has been shown to inhibit the activity of various transcription factors such as NF-κB, which play a critical role in regulating the expression of genes involved in inflammation and immune response. Additionally, BAY 11-7082 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
Numéro CAS |
6119-93-3 |
|---|---|
Nom du produit |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide |
Formule moléculaire |
C23H22N2O3S3 |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N2O3S3/c1-23(2,3)15-8-11-17(12-9-15)31(27,28)25-16-10-13-19(26)21(14-16)30-22-24-18-6-4-5-7-20(18)29-22/h4-14,25-26H,1-3H3 |
Clé InChI |
FUEVNEJLMRBKMI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



